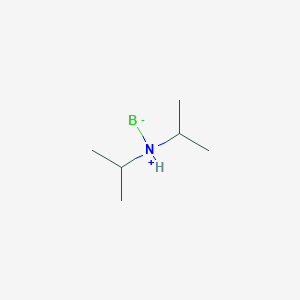
(Diisopropylammonio)trihydroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diisopropylammonio)trihydroborate is a chemical compound with the molecular formula C₆H₁₈BN. It is known for its use in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a boron-hydrogen bond, which makes it a valuable reagent in hydroboration reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Diisopropylammonio)trihydroborate can be synthesized through the reaction of diisopropylamine with a borane complex. One common method involves the use of dimethylsulfide borane complex in tetrahydrofuran (THF) as the solvent. The reaction is typically carried out at low temperatures, around -78°C, and then allowed to warm to room temperature over a period of two hours . The resulting product is a liquid with a syrupy consistency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous solvents and inert atmosphere is crucial to prevent any side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
(Diisopropylammonio)trihydroborate primarily undergoes hydroboration reactions, where it adds across unsaturated organic molecules such as alkenes and alkynes. This reaction is often catalyzed by transition metals like platinum or copper .
Common Reagents and Conditions
The hydroboration reaction typically involves the use of this compound in the presence of a transition metal catalyst. The reaction is carried out in an inert solvent like THF at room temperature. The major products formed from these reactions are organoboranes, which can be further converted into alcohols, amines, or other functional groups through subsequent reactions .
Scientific Research Applications
(Diisopropylammonio)trihydroborate has several applications in scientific research:
Chemistry: It is used as a reagent in hydroboration reactions to synthesize various organoborane compounds.
Biology: The compound is explored for its potential in modifying biomolecules and studying their interactions.
Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.
Industry: It is used in the production of polymers and other advanced materials due to its ability to introduce boron atoms into organic frameworks
Mechanism of Action
The mechanism of action of (Diisopropylammonio)trihydroborate involves the addition of the boron-hydrogen bond to unsaturated organic molecules. The boron atom acts as an electrophile, while the hydrogen atom is transferred to the carbon-carbon double or triple bond. This results in the formation of a new carbon-boron bond, which can be further functionalized in subsequent reactions .
Comparison with Similar Compounds
(Diisopropylammonio)trihydroborate is unique compared to other borane complexes due to its specific structure and reactivity. Similar compounds include:
Triethylamine-borane: Another borane complex used in hydroboration reactions but with different steric and electronic properties.
Borane-tetrahydrofuran complex: A widely used borane complex with different solubility and reactivity characteristics.
Borane-dimethylsulfide complex: Similar in reactivity but differs in the nature of the amine ligand.
These comparisons highlight the unique properties of this compound, making it a valuable reagent in various chemical transformations.
Properties
Molecular Formula |
C6H15BN |
|---|---|
Molecular Weight |
112.00 g/mol |
InChI |
InChI=1S/C6H15BN/c1-5(2)8(7)6(3)4/h5-6,8H,1-4H3 |
InChI Key |
QTLWVKYULFWHJX-UHFFFAOYSA-N |
Canonical SMILES |
[B-][NH+](C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)

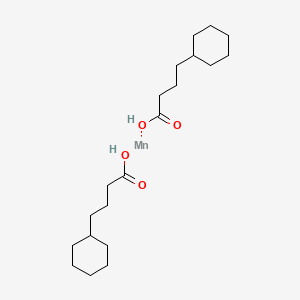
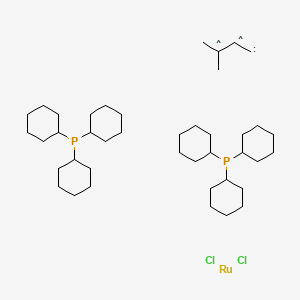
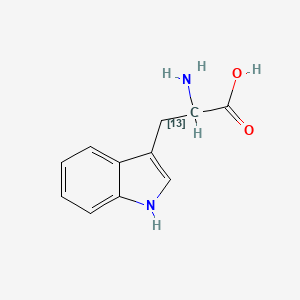
![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)

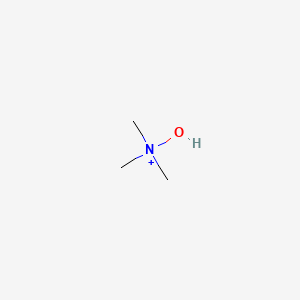


![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
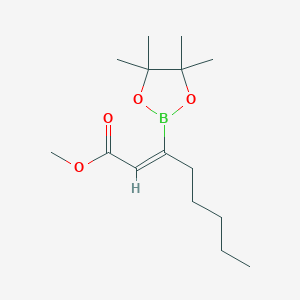
![[des-Arg9]bradykinin](/img/structure/B15088996.png)

